molecular formula C17H14BrN3O2S B2422667 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 391862-86-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2422667
CAS No.: 391862-86-5
M. Wt: 404.28
InChI Key: ITAJVECXJRZXQS-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, along with the bromophenyl and methoxyphenyl groups, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both bromophenyl and methoxyphenyl groups, which enhance its biological activity and specificity. The combination of these functional groups with the thiadiazole ring provides a distinct chemical structure that contributes to its diverse applications and potent biological effects .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed review of its biological activity based on various studies, including in vitro assays and molecular docking analyses.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN3OSC_{16}H_{16}BrN_3OS, with a molecular weight of approximately 378.22 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological significance.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance:

  • Study Findings : In vitro tests demonstrated that derivatives of thiadiazole compounds effectively inhibited the growth of various microbial strains. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis and interference with cellular functions .
Microbial Strain Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Lines Tested : The compound was tested against human breast adenocarcinoma (MCF7) and prostate cancer cell lines (PC3).
  • Results : The Sulforhodamine B (SRB) assay indicated that the compound exhibits cytotoxic effects, with IC50 values suggesting potent activity against cancer cells. Notably, the presence of electron-withdrawing groups in the structure enhances its anticancer efficacy .
Cell Line IC50 (µM) Effect
MCF715.5Significant inhibition
PC312.0Significant inhibition

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Molecular Docking Studies : These studies have elucidated the binding interactions between the compound and specific receptors involved in cancer cell proliferation and survival pathways. The binding affinity was found to be comparable to known anticancer agents like imatinib .
  • Apoptosis Induction : Experimental data suggest that the compound triggers apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators such as cyclins and CDKs .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Thiadiazole Derivatives Against Breast Cancer : A study demonstrated that certain derivatives showed enhanced antiproliferative effects on MCF7 cells compared to standard treatments, indicating a promising avenue for further research .
  • Antimicrobial Efficacy in Clinical Isolates : Another research effort focused on clinical isolates from patients showed that thiadiazole compounds could effectively reduce microbial load in vitro, suggesting potential for clinical applications .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJVECXJRZXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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